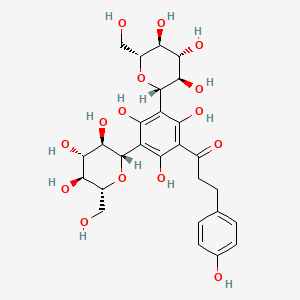

Phloretin 3',5'-Di-C-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phloretin 3’,5’-Di-C-glucoside is a dihydrochalcone, a type of flavonoid, characterized by the presence of two glucose molecules attached to the phloretin backbone. It is a naturally occurring compound found in various fruits, particularly apples. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phloretin 3’,5’-Di-C-glucoside can be synthesized through several chemical routes. One common method involves the glycosylation of phloretin using glucose donors in the presence of catalysts. The reaction typically requires controlled temperatures and pH conditions to ensure the selective attachment of glucose molecules at the 3’ and 5’ positions .

Industrial Production Methods

Industrial production of Phloretin 3’,5’-Di-C-glucoside often involves biocatalytic processes using enzymes such as glycosyltransferases. These enzymes facilitate the transfer of glucose from activated sugar donors to phloretin, resulting in the formation of the di-C-glucoside derivative. This method is preferred for its efficiency and selectivity .

Analyse Des Réactions Chimiques

Enzymatic Glycosylation Reactions

Phloretin 3',5'-Di-C-glucoside is synthesized via biocatalytic glycosylation using UDP-glucose-dependent glycosyltransferases (UGTs). Key findings include:

Reaction Conditions and Catalysts

-

Enzyme : UGT71E5 (from Glycine max) catalyzes β-d-glucosylation at the 3' and 5' positions of phloretin .

-

Co-substrate : Sucrose synthase (GmSuSy) regenerates UDP-glucose from UDP and sucrose, enabling cascade reactions .

-

Solubility Enhancement : Hydroxypropyl-β-cyclodextrin (HPβCD) increases substrate solubility by forming inclusion complexes, achieving conversions ≥90% at 50 mM phloretin concentrations .

Kinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Specific activity (UGT71E5) | 431 mU/mg | Standard assay (pH 7.5, 30°C) |

| UDP-glucose turnover | 1.0 mM UDP | 500 mM sucrose, 30°C |

Solvent Engineering for Reaction Optimization

Organic solvents modulate reaction efficiency in biphasic systems:

Solvent Impact on Enzyme Activity

| Solvent | Relative Activity (%) | 15HCM Conversion (%) |

|---|---|---|

| n-Dodecane | 70 | 55 ± 3 |

| n-Heptane | 57 | 33 ± 2 |

| 1-Hexene | 37 | 27 ± 1 |

Data from reactions with 75 mM 15-hydroxy-α-calacorene (15HCM) at 4:1 organic-to-aqueous phase ratio .

-

Key Insight : Hydrophobic solvents (e.g., n-dodecane) improve enzyme stability and product yield compared to polar solvents .

Oxidation Reactions

-

Quinone Formation : Oxidizing agents (e.g., KMnO₄) convert phenolic groups to quinones, altering redox potential.

Reduction Reactions

-

Alcohol Derivatives : Sodium borohydride reduces ketone groups to secondary alcohols, modifying bioactivity.

Stability and Degradation Pathways

-

pH Sensitivity : Degrades under alkaline conditions (pH >9) via glycosidic bond hydrolysis.

-

Thermal Stability : Stable up to 80°C in aqueous buffers (pH 6–8), with decomposition observed at ≥100°C.

Synthetic Route Validation

Retrosynthetic analysis identifies feasible one-step pathways using biocatalytic or chemical methods:

| Route | Key Reagents/Conditions | Yield (%) |

|---|---|---|

| Biocatalytic | UGT71E5, GmSuSy, HPβCD | ≥90 |

| Chemical | BF₃·Et₂O, glucose donors | 60–70 |

Biocatalytic routes dominate due to higher regioselectivity and milder conditions .

Analytical Characterization of Reaction Products

Applications De Recherche Scientifique

Chemistry

- Reference Standard : Phloretin 3',5'-Di-C-glucoside serves as a reference standard in various chemical studies, facilitating the identification and quantification of similar compounds.

- Synthetic Precursor : It is utilized in synthetic chemistry for the development of new derivatives with enhanced properties.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, as well as Gram-negative bacteria like Salmonella typhimurium .

- Mechanism of Action : Its antimicrobial effects are attributed to its ability to influence the energetic metabolism of bacteria, inhibiting growth through interference with key metabolic pathways .

Medicine

- Anti-inflammatory Properties : this compound has been shown to inhibit pro-inflammatory cytokines (e.g., IL-6, IL-8) and modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Effects : The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage associated with various diseases .

- Anticancer Potential : Research indicates that it induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as NF-κB, making it a candidate for cancer therapy .

Case Studies

Industrial Applications

This compound is increasingly being explored for its potential uses in the food industry as a natural preservative due to its antimicrobial properties. Additionally, its health benefits position it as an attractive ingredient in dietary supplements aimed at improving overall wellness.

Mécanisme D'action

Phloretin 3’,5’-Di-C-glucoside exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anti-inflammatory Activity: The compound inhibits the expression and secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.

Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including the NF-κB pathway

Comparaison Avec Des Composés Similaires

Phloretin 3’,5’-Di-C-glucoside is unique among dihydrochalcones due to its dual glucose attachment, which enhances its solubility and bioavailability. Similar compounds include:

Phloretin: The parent compound without glucose attachments, known for its antioxidant and anti-inflammatory properties.

Phlorizin: A dihydrochalcone with a single glucose molecule, used for its antidiabetic effects.

Naringin: A flavonoid glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory activities

Phloretin 3’,5’-Di-C-glucoside stands out due to its enhanced solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Propriétés

Formule moléculaire |

C27H34O15 |

|---|---|

Poids moléculaire |

598.5 g/mol |

Nom IUPAC |

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |

InChI |

InChI=1S/C27H34O15/c28-7-12-17(32)22(37)24(39)26(41-12)15-19(34)14(11(31)6-3-9-1-4-10(30)5-2-9)20(35)16(21(15)36)27-25(40)23(38)18(33)13(8-29)42-27/h1-2,4-5,12-13,17-18,22-30,32-40H,3,6-8H2/t12-,13-,17-,18-,22+,23+,24-,25-,26+,27+/m1/s1 |

Clé InChI |

WAWHTTXPRUWFCZ-DBGLWBBTSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.